molecular formula C10H19ClN2O2 B2652894 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride CAS No. 2319802-76-9

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride

Cat. No.: B2652894
CAS No.: 2319802-76-9
M. Wt: 234.72
InChI Key: YLUCEFQPEJZNMF-UHFFFAOYSA-N
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Description

1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride is a bicyclic heterocyclic compound featuring a fused pyridine-oxazepine ring system with an ethyl substituent. For instance:

  • Core structure: The octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one scaffold is shared with compounds like 1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one (CAS 2097975-81-8), which has a molecular weight of 240.34 g/mol and is used in experimental research under strict safety protocols .
  • Functional groups: The ethyl group at position 1 distinguishes it from analogs with bulkier substituents (e.g., isopentyl or benzyl), which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13;/h8-9,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUCEFQPEJZNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCNCC2COCC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the formation of the oxazepine ring through cyclization reactions. Key reagents often include ethylamine, formaldehyde, and various catalysts to facilitate the cyclization process. The reaction conditions usually require controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product. Additionally, the hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid, which enhances the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or hydroxyl groups.

    Reduction: This process can remove oxygen atoms or add hydrogen atoms, often resulting in the formation of alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce various amines.

Scientific Research Applications

1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific receptors in the nervous system, modulating neurotransmitter release and uptake. This interaction can influence various physiological processes, potentially leading to therapeutic effects in conditions such as anxiety and depression.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key analogs based on substituents and molecular properties:

Compound Name Substituent (Position 1) Molecular Weight (g/mol) Key Properties/Applications Source
1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one HCl* Ethyl ~226–230 (estimated) Hypothesized improved solubility vs. bulkier analogs N/A
1-Isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one Isopentyl 240.34 Used in research; requires PPE for handling
1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one HCl Benzyl Higher (~280–300 estimated) Supplier-listed (Eskay Industries); no activity data
(S)-3-Amino-1-methyl-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one HCl Methyl + amino 229.66 Discontinued; 98% purity; low cytotoxicity inferred

*Estimated molecular weight based on ethyl vs. isopentyl mass difference.

Pharmacological Activity and Selectivity

  • This suggests that pyrido-oxazepinones may share similar anthelmintic mechanisms.
  • Cytotoxicity: Analogs like (S)-3-amino-1-methyl-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one HCl show low cytotoxicity, indicating that the core structure may confer selectivity .

Key Research Findings and Gaps

Antiparasitic activity: Dihydrobenzoxazepinones validate the oxazepine scaffold’s utility in targeting nematodes, but pyrido-oxazepinones require empirical validation .

Safety profile : Strict handling protocols for isopentyl analogs (e.g., PPE, waste disposal) suggest similar precautions for the ethyl derivative .

Biological Activity

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₂·HCl
Molecular Weight218.27 g/mol
CAS Number1935546-10-3
Physical StateSolid

Pharmacological Potential

Research indicates that compounds similar to 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one exhibit a range of biological activities:

  • Antidepressant Effects : Compounds in the oxazepin class are often studied for their potential antidepressant properties. They may modulate neurotransmitter systems such as serotonin and norepinephrine, which are critical in mood regulation.
  • Anticonvulsant Activity : Some studies suggest that oxazepins can have anticonvulsant effects, making them candidates for further investigation in epilepsy treatment.
  • Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from damage due to oxidative stress or excitotoxicity.

The exact mechanisms of action for this compound are not fully elucidated; however, it is hypothesized that it may interact with various receptors and ion channels in the central nervous system (CNS). Potential interactions include:

  • Serotonin Receptors : Modulation of serotonin receptors could contribute to mood improvement and anxiolytic effects.
  • GABA Receptors : Similar compounds have been shown to enhance GABAergic activity, providing a calming effect on the CNS.

Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant effects of various oxazepin derivatives. The authors reported that certain structural modifications led to increased binding affinity to serotonin receptors, suggesting a promising pathway for developing new antidepressants .

Study 2: Neuroprotection

Another research effort focused on the neuroprotective properties of oxazepins. In vitro assays demonstrated that these compounds could reduce neuronal cell death in models of oxidative stress. The study highlighted the potential of these compounds as therapeutic agents in neurodegenerative diseases .

Study 3: Anticonvulsant Properties

A recent investigation evaluated the anticonvulsant effects of several oxazepin derivatives in animal models. The results indicated a significant reduction in seizure frequency and duration when treated with specific analogs, suggesting that this class of compounds could be beneficial for epilepsy management .

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